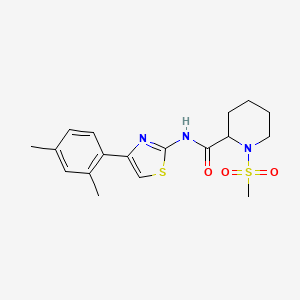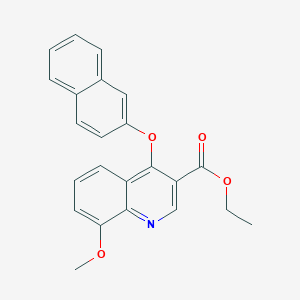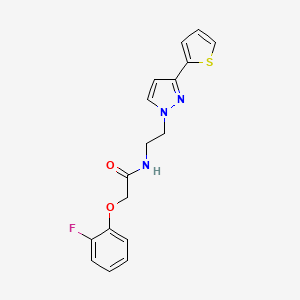![molecular formula C7H4N4 B2938900 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1211540-09-8](/img/structure/B2938900.png)
7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a compound with the empirical formula C6H5N3 . It is part of a unique collection of chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . This method allows for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The synthesized derivatives were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystal structure analysis . This analysis has guided the optimization of this compound as a potent and orally active monopolar spindle 1 inhibitor .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its inhibitory capacity for PAK4 . The compound has shown good inhibitory capacity with no cytotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 119.12 . The compound appears as a yellow solid with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
Antibacterial Activity
7H-pyrrolo[2,3-d]pyrimidines, specifically synthesized by the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have demonstrated notable antibacterial activity. This activity was observed against both Gram-positive (Staphylococcus aureus and Micrococcus luteus) and Gram-negative bacteria (Escherichia coli) in studies using the agar dilution method. Such compounds could have significant implications in developing new antibacterial agents (Vazirimehr et al., 2017).
Synthesis and Chemical Properties
The synthesis of 7H-pyrrolo[2,3-d]pyrimidines involves reactions with various chemical agents, leading to diverse derivatives with potential biological applications. For instance, Vorob’ev et al. (2006) detailed the synthesis and rearrangements of such compounds, emphasizing their chemical versatility (Vorob’ev et al., 2006). Kim and Santilli (1969) also explored the synthesis and potential modifications of pyrrolo[2,3-d]pyrimidines, indicating a range of possible chemical alterations (Kim & Santilli, 1969).
Antitumor and Antiviral Applications
Compounds derived from 7H-pyrrolo[2,3-d]pyrimidine have shown promise in antitumor and antiviral applications. Hilmy et al. (2015) synthesized novel pyrrolo[2,3-d]pyrimidines with tumor necrosis factor-α (TNF-α) inhibitory activity, suggesting their potential in cancer therapy (Hilmy et al., 2015). Perlíková and Hocek (2017) discussed 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides with potent cytostatic or cytotoxic effects, indicating their application in targeting cancer cells (Perlíková & Hocek, 2017). Additionally, Soto-Acosta et al. (2021) identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as effective antiviral agents against Zika virus, showcasing their potential in combating viral infections (Soto-Acosta et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are Bcl2 anti-apoptotic protein and PAK4 . Bcl2 is a protein that prevents apoptosis, or programmed cell death . PAK4 is a kinase that plays a crucial role in various signal pathways and tumor progression .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. The compound shows promising binding affinities against Bcl2 . It also inhibits PAK4 . This interaction leads to changes in gene expression levels, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .
Biochemical Pathways
The compound affects the apoptosis pathway by interacting with Bcl2 and PAK4 . This leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The result is an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX, and a decrease in the activity of anti-apoptotic proteins like Bcl2 .
Pharmacokinetics
The compound has been found to have high bioavailability .
Result of Action
The interaction of this compound with its targets leads to several molecular and cellular effects. It causes cell cycle arrest at the G1/S phase in MCF7 cells . It also induces apoptotic death of MCF7 cells . Additionally, there is a significant increase in the percentage of fragmented DNA in cells treated with this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .
Direcciones Futuras
The future directions for the study of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile involve its potential as an anticancer agent . The compound has shown promising results in in vitro anticancer studies . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
Análisis Bioquímico
Biochemical Properties
For instance, some derivatives have shown inhibitory activity against P21-Activated Kinase 4 (PAK4), a kinase associated with various signaling pathways and tumor progression .
Cellular Effects
In cellular contexts, 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile and its derivatives have shown potential anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Similar compounds have shown promising results in preclinical studies .
Metabolic Pathways
Pyrrolopyrimidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXHGUNTDXWPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)
![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)



![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2938831.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)
![2-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2938839.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)